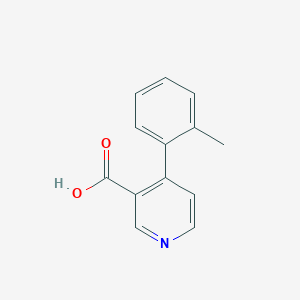

4-(2-Methylphenyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivative Research

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule for life, serving as a precursor to the essential coenzymes NAD and NADP. guidechem.com Beyond its biological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry. nih.gov Researchers have long been modifying this core to develop a wide array of derivatives with diverse pharmacological profiles. These derivatives are investigated for their potential in treating a range of conditions. nih.gov

The modification of the pyridine (B92270) ring at various positions allows for the fine-tuning of a molecule's properties, such as its ability to interact with biological targets. For instance, nicotinic acid itself is an antagonist for the hydroxycarboxylic acid receptor 2 (HCA2), and this activity is central to its effects on lipid metabolism. nih.gov The development of new derivatives is often aimed at enhancing potency for a specific target, improving selectivity, or optimizing pharmacokinetic properties.

Rationale for Scholarly Investigation of 4-(2-Methylphenyl)nicotinic Acid Structural Motifs

The scientific rationale for investigating this compound is rooted in the established importance of its constituent parts: the nicotinic acid core and the biaryl motif.

The Biaryl Scaffold: The linkage of two aromatic rings, in this case, a phenyl and a pyridine ring, forms a biaryl scaffold. Biaryl structures are prevalent in a vast number of natural products, pharmaceuticals, and functional materials. organic-chemistry.orgyoutube.com They are considered privileged scaffolds because their rigid, yet conformationally flexible, nature allows them to present functional groups in specific spatial orientations, making them ideal for binding to enzyme active sites and receptors. organic-chemistry.orglibretexts.org The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has made a wide variety of biaryl structures synthetically accessible for research. youtube.comyoutube.com

Influence of Positional Isomerism and Steric Hindrance: The specific geometry of this compound is of particular interest. The connection at the pyridine 4-position creates a distinct vector for the phenyl substituent compared to derivatives substituted at the 2-, 5-, or 6-positions. Furthermore, the ortho-methyl group on the phenyl ring introduces significant steric hindrance. This steric clash can restrict the rotation around the carbon-carbon single bond connecting the two aromatic rings. This conformational locking is a powerful tool in rational drug design, as it can pre-organize the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a target protein. The study of how this specific substitution pattern influences the molecule's three-dimensional shape and electronic properties is a key driver for its investigation.

The synthesis of this and related compounds, likely achievable through methods like the Suzuki coupling which joins an organoboron compound with an organic halide, allows chemists to systematically explore how these structural nuances translate into unique chemical and physical properties. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-10(9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHYKGWYACXFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579138 | |

| Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207850-76-8 | |

| Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Methylphenyl Nicotinic Acid and Analogues

Direct Synthesis Approaches for 4-(2-Methylphenyl)nicotinic Acid Scaffolds

The construction of the this compound core relies on forming a carbon-carbon bond between the pyridine (B92270) ring's 4-position and the o-tolyl group. Modern organometallic chemistry and classical multi-step syntheses provide robust pathways to achieve this.

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming aryl-aryl or aryl-heteroaryl bonds. nih.gov The Suzuki-Miyaura coupling is a particularly effective method for synthesizing 4-arylnicotinic acid derivatives. This approach typically involves the reaction of a halo-substituted nicotinic acid derivative (e.g., a 4-chloro or 4-bromonicotinate) with an appropriate organoboron reagent.

A plausible and widely practiced strategy for synthesizing the this compound scaffold is the Suzuki coupling between an ethyl 4-chloronicotinate and 2-methylphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or a preformed catalyst such as [PdCl(N,O)(PPh₃)]. mdpi.com A base, such as sodium carbonate or potassium phosphate (B84403), is essential for the catalytic cycle. The reaction is typically carried out in a solvent mixture, which can include green solvents like methanol (B129727)/water, at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst's efficiency. mdpi.com Following the coupling reaction, the resulting ester is hydrolyzed to the target carboxylic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product Type |

|---|---|---|---|---|---|---|---|

| 4-Halonicotinate | Arylboronic Acid | Pd(PPh₃)₄ (1-5%) | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | 4-Arylnicotinate |

| 4-Chloronicotinate | Arylboronic Acid | Pd(OAc)₂/SPhos (1-3%) | K₃PO₄ | 1,4-Dioxane | 100 | 6-18 | 4-Arylnicotinate |

| 4-Bromoacetophenone | Phenylboronic Acid | [PdCl(N,O)(PPh₃)] (1%) | Na₂CO₃ | MeOH/H₂O | RT | 1 | 4-Acetylbiphenyl |

This table presents generalized and specific examples of Suzuki-Miyaura reaction conditions applicable for the synthesis of 4-arylpyridine structures. The final entry is a specific example from the literature demonstrating mild reaction conditions. mdpi.com

Multi-step Convergent Syntheses involving Nicotinic Acid Precursors

Convergent synthesis strategies build the target molecule from separate, pre-synthesized fragments. For this compound, this can involve constructing the pyridine ring from acyclic precursors already bearing the necessary substituents. One-pot, multi-component reactions are highly efficient for this purpose. For instance, a common method for creating substituted nicotinates involves the condensation of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate in refluxing acetic acid, which yields substituted ethyl nicotinates. mdpi.com While this specific literature example leads to 2,6-disubstituted analogues, the principle can be adapted to synthesize other substitution patterns by choosing the appropriate starting materials. mdpi.com

Another established multi-step route involves the synthesis and subsequent hydrolysis of 3-cyanopyridine (B1664610) derivatives. google.com The industrial production of nicotinic acid often proceeds through the oxidative ammonolysis of a methylpyridine to form a cyanopyridine, which is then hydrolyzed. nih.gov A laboratory-scale synthesis could start with a pre-formed pyridine ring, introduce a cyano group at the 3-position, and then build the 4-aryl substituent via methods like the Suzuki coupling, followed by hydrolysis of the nitrile to the carboxylic acid. This sequence allows for the late-stage introduction of the aryl group. mdpi.com

Derivatization and Functionalization of Nicotinic Acid Nucleus

Once the this compound scaffold is obtained, the carboxylic acid group serves as a versatile handle for further chemical modifications. These derivatizations are crucial for creating libraries of related compounds for various applications.

Esterification and Amidation Routes

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification is typically achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukvnaya.com The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it forms, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the corresponding amide. Alternatively, peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine under milder conditions.

Hydrazide Formation and Subsequent Condensations

A key derivative of nicotinic acids is the corresponding hydrazide, which serves as a valuable precursor for a wide array of heterocyclic compounds. The synthesis of nicotinic acid hydrazide typically proceeds via one of two main routes:

From the Ester: The most common method is the hydrazinolysis of a methyl or ethyl nicotinate (B505614). The ester is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol. mdpi.comsciencescholar.usechemi.com This reaction generally proceeds in high yield to give the desired hydrazide.

From the Acid Chloride: Alternatively, the nicotinic acid can be converted to nicotinoyl chloride using a reagent like phosphorus pentachloride or thionyl chloride. um.edu.my The acid chloride is then treated with hydrazine hydrate, often at low temperatures, to yield the nicotinic acid hydrazide. um.edu.my

Once formed, the free -NH₂ group of the nicotinic acid hydrazide is nucleophilic and readily condenses with aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out by heating the hydrazide and the carbonyl compound in ethanol, often with a catalytic amount of acetic acid. um.edu.my

Table 2: Synthesis and Reaction of Nicotinic Acid Hydrazide

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Nicotinate | Hydrazine Hydrate, EtOH, Reflux | Nicotinic Acid Hydrazide | 78-90 | mdpi.comechemi.com |

| Nicotinoyl Chloride | Hydrazine Hydrate, 0°C to RT | Nicotinic Acid Hydrazide | ~87 (from acid) | um.edu.my |

| Nicotinic Acid Hydrazide | Aromatic Aldehyde, EtOH, Acetic Acid | Schiff Base (Hydrazone) | Not specified | um.edu.my |

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrido[3,2-c]coumarin Derivatives)

The nicotinic acid framework and its derivatives are excellent starting points for constructing more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization, where a substituent on the pyridine ring reacts with a group attached at an adjacent position.

An important class of fused heterocycles are the pyridocoumarins. The synthesis of a pyrido[3,2-c]coumarin derivative can be achieved through the intramolecular cyclization of a 2-(ortho-alkoxyphenyl)nicotinic acid. researchgate.net For example, treatment of a 2-(2-methoxyphenyl)nicotinic acid with a strong dehydrating acid catalyst like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can induce cyclization and lactonization to form the pyridocoumarin core. researchgate.net While this example involves a 2-arylnicotinic acid, similar strategies can be envisioned for 4-aryl analogues to create different isomers of the pyridocoumarin system.

Other cyclization reactions are also prevalent. The Schiff bases formed from nicotinic acid hydrazide (as described in 2.2.2) can be cyclized to form five-membered heterocycles. For example, reaction with thioglycolic acid in the presence of zinc chloride yields thiazolidinone derivatives. um.edu.my Reaction of the hydrazide with β-dicarbonyl compounds like ethyl acetoacetate leads to pyrazole (B372694) derivatives, while reaction with carbon disulfide in a basic medium can produce 1,3,4-oxadiazole-2-thiol (B52307) compounds. sciencescholar.usresearchgate.net These reactions highlight the versatility of the nicotinic acid nucleus in building diverse and complex chemical architectures.

Strategic Application of Specific Reagents and Reaction Conditions

The successful synthesis of this compound and its analogs hinges on the strategic deployment of a range of chemical reactions. These include oxidation and reduction to modify functional groups, nucleophilic and electrophilic substitutions to introduce new substituents onto the pyridine ring, and intramolecular cyclizations to construct ring systems.

Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental tools in the synthesis of nicotinic acid derivatives, primarily for the interconversion of functional groups. youtube.com The oxidation of a methyl group to a carboxylic acid is a key transformation in the synthesis of nicotinic acids from picoline precursors. nih.gov

Common oxidizing agents for converting alkyl side chains on a pyridine ring to a carboxylic acid include potassium permanganate (B83412) (KMnO4) and nitric acid (HNO3). nih.govorgsyn.org For instance, the industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.gov While effective, these methods can require harsh conditions and may produce environmentally undesirable byproducts. nih.govfrontiersin.org

More environmentally benign approaches are being explored, such as the use of 30% hydrogen peroxide (H2O2) with a copper-based zeolite catalyst for the selective oxidation of 3-methylpyridine. oaepublish.com This method proceeds under milder conditions and offers a greener alternative. oaepublish.com The reaction is believed to proceed through the initial oxidation of the methyl group to an alcohol, which is then further oxidized to the carboxylic acid. oaepublish.com

Reduction reactions are also employed, for example, in the conversion of a carboxylic acid to an alcohol or an aldehyde. These transformations allow for further functionalization of the molecule.

Table 1: Examples of Oxidation Reactions in Nicotinic Acid Synthesis

| Starting Material | Oxidizing Agent(s) | Product | Yield | Reference |

| Nicotine (B1678760) | Nitric acid (sp. gr. 1.42) | Nicotinic acid nitrate | 83-91% | orgsyn.org |

| 3-Methylpyridine | Potassium permanganate, Sulfuric acid | Nicotinic acid | 77% | nih.gov |

| 3-Methylpyridine | 30% Hydrogen peroxide, Cu/13X zeolite catalyst | Nicotinic acid | - | oaepublish.com |

| 5-Ethyl-2-methylpyridine | Nitric acid | Nicotinic acid | 91% (96% conversion) | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are crucial for introducing a variety of functional groups onto the pyridine ring of nicotinic acid and its derivatives. wikipedia.org The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

Nucleophilic Aromatic Substitution (SNA r): This class of reactions is widely used to introduce substituents at the 4-position of the nicotinic acid scaffold. nih.govrsc.org A leaving group, such as a halogen, is displaced by a nucleophile. For example, a variety of 4-substituted nicotinic acids have been prepared via SNAr reactions, including 4-hydroxy, 4-methoxy, and 4-amino derivatives. rsc.org The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (EAS): While the pyridine ring is generally deactivated towards electrophilic attack compared to benzene, these reactions can be employed to introduce substituents. masterorganicchemistry.com Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com The directing effects of the existing substituents on the ring play a critical role in determining the position of the incoming electrophile. For instance, the carboxyl group of nicotinic acid is a deactivating meta-director.

The synthesis of this compound itself often relies on cross-coupling reactions, a type of substitution reaction. The Suzuki coupling, for example, is a powerful method for forming the carbon-carbon bond between the pyridine ring and the 2-methylphenyl group. This typically involves the reaction of a 4-halonicotinate derivative with a 2-methylphenylboronic acid in the presence of a palladium catalyst.

Table 2: Examples of Substitution Reactions in the Synthesis of Nicotinic Acid Analogs

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| (S)-Nicotine | Cuprate reagent | Nucleophilic Addition/Aromatization | C-4 substituted nicotines | acs.orgnih.gov |

| 3-Cyanopyridine | Butyllithium, Bromotrifluoromethane | Nucleophilic Addition/Substitution | 4-Trifluoromethyl-3-cyanopyridine | patsnap.com |

| 4-Fluorobenzonitrile | Indole | Nucleophilic Aromatic Substitution (SNAr) | 4-Indolylbenzonitrile | nih.gov |

Intramolecular Cyclization Reagents (e.g., Eaton's Reagent)

Intramolecular cyclization reactions are powerful strategies for constructing fused ring systems and other complex cyclic structures. rsc.org Reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective promoters of such cyclizations. orgsyn.orgbris.ac.uk

Eaton's reagent is a strong dehydrating agent and a non-oxidizing Brønsted acid, making it suitable for promoting intramolecular condensations and cyclizations that might be problematic with other reagents. orgsyn.orgbris.ac.uk It has been successfully used in Friedländer-type syntheses to produce polycyclic quinolines from 2-aminoaryl ketones and cyclic diketones. bris.ac.uk While direct examples of its use for the synthesis of this compound are not prominent in the literature, its utility in related heterocyclic syntheses suggests its potential applicability. For instance, it can mediate the cyclization of phenyl acetamide (B32628) derivatives to form tetrahydroisoquinoline-3-ones. orgsyn.org

Other acid catalysts, such as triflic acid (TfOH), can also be used to effect intramolecular cyclizations. For example, pyridines with β-ketoamide side chains can be cyclized in the presence of TfOH to yield pyridyl-substituted hydroxy lactams. rsc.org The choice of cyclization reagent and conditions is critical and depends on the specific substrate and the desired product. In some cases, the cyclization can be reversible and pH-dependent. nih.gov

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound this compound, also known as 4-(o-tolyl)nicotinic acid, is not publicly available. Consequently, the generation of a thorough and scientifically accurate article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be completed at this time.

The structural elucidation of a novel or specific chemical compound relies entirely on the analysis of its experimental data from various analytical techniques. These analyses provide definitive proof of the compound's chemical structure, including the connectivity of atoms and their spatial arrangement. Without access to the primary ¹H NMR, ¹³C NMR, mass spectrometry (ESI-MS and HR-MS), and vibrational spectroscopy data, any attempt to describe its characterization would be speculative and not based on factual, verifiable research findings.

While searches did yield information for structurally related compounds, such as 6-chloro-4-o-tolyl-nicotinic acid, this data is not applicable to this compound. newdrugapprovals.orgnewdrugapprovals.org The presence of a substituent, like the chloro group at the 6-position on the pyridine ring, would significantly alter the chemical environment of the entire molecule. This would lead to distinct and different results in all forms of spectroscopic analysis:

NMR Spectroscopy: The electronic effect of the chlorine atom would change the chemical shifts of the protons and carbon atoms throughout the pyridine ring.

Mass Spectrometry: The molecular weight would be different, resulting in a different molecular ion peak. The fragmentation pattern would also be altered due to the presence of the chlorine atom. For instance, the mass spectrum for the chlorinated analogue shows a negative ion peak at m/z 246, corresponding to its molecular weight. newdrugapprovals.org

Vibrational Spectroscopy: The vibrational modes of the molecule, and thus the IR absorption frequencies, would be different.

Using data from a different, albeit related, molecule would be scientifically inaccurate and misleading. Therefore, in the absence of specific data for this compound, the requested detailed article cannot be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methylphenyl Nicotinic Acid and Its Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

For a hypothetical analysis of 4-(2-Methylphenyl)nicotinic acid, one would expect to observe characteristic absorption bands corresponding to its key functional groups. These would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the region of 3300-2500 cm⁻¹.

C=O stretching of the carboxylic acid group, which is a strong, sharp band usually found between 1760 and 1690 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine (B92270) and phenyl rings, expected in the 1600-1450 cm⁻¹ region.

C-H stretching from the aromatic rings and the methyl group, typically observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings, which provide information about the substitution pattern and appear in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy for Complementary Vibrational Modes

Similarly, specific Raman spectroscopic data for this compound is not found in the available scientific literature. Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that are associated with a change in the polarizability of a bond.

In a theoretical Raman spectrum of this compound, the following features would be anticipated:

Aromatic ring stretching vibrations, which are often strong in Raman spectra, would be expected in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.

C=O stretching of the carboxylic acid may be present but is often weaker in Raman than in IR spectra.

The vibrations of the C-C bonds between the rings and the carboxylic acid group would also be Raman active.

Skeletal vibrations of the substituted pyridine and phenyl rings would produce a complex pattern of bands in the fingerprint region.

A data table for Raman active modes cannot be accurately generated without experimental results.

X-ray Crystallography for Solid-State Molecular Structure Determination

A definitive crystal structure of this compound determined by single-crystal X-ray diffraction is not reported in the public scientific databases. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For related compounds, such as nicotinic acid itself, X-ray diffraction studies have been performed, revealing its crystal structure and packing. For instance, nicotinic acid crystallizes in the monoclinic space group P2₁/c. nanomegas.com However, the introduction of the 2-methylphenyl group at the 4-position of the pyridine ring would significantly alter the molecular packing and crystal structure due to steric hindrance and different intermolecular interactions.

A hypothetical crystallographic analysis of this compound would determine parameters such as:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic coordinates: The precise position of each atom within the unit cell.

Intermolecular interactions: The presence and geometry of hydrogen bonds involving the carboxylic acid groups and any other potential interactions that stabilize the crystal packing.

Without a published crystal structure, a table of crystallographic data cannot be provided.

Computational Chemistry and Molecular Modeling Studies of 4 2 Methylphenyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties with high accuracy.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on a molecule. nih.gov It allows for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netnih.gov For instance, in studies of niacin (nicotinic acid), MEP analysis identifies negative potential regions around oxygen and nitrogen atoms and positive regions around hydrogen atoms, indicating likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

While specific data for 4-(2-Methylphenyl)nicotinic acid is not available, the following table illustrates typical HOMO-LUMO energy values derived from a DFT study on the related compound, niacin.

Illustrative Example: Calculated Electronic Properties for Niacin (Nicotinic Acid)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.53 |

| ELUMO | -1.41 |

| Energy Gap (ΔE) | 6.12 |

Data derived from DFT calculations on Niacin and presented for illustrative purposes.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed and compared with experimental data to confirm molecular structures. nih.gov This integration of DFT with experimental results enhances the accuracy of structural elucidation. nih.gov

Similarly, DFT can predict vibrational frequencies for infrared (IR) and Raman spectroscopy. jocpr.comresearchgate.net By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps in the precise assignment of vibrational bands to specific functional groups and bond movements within the molecule. jocpr.comscirp.org For example, studies on nicotinic acid have shown good agreement between vibrational frequencies calculated using DFT methods (like B3LYP) and those observed experimentally via FT-IR and FT-Raman spectroscopy. jocpr.com

The table below provides an example of how calculated and experimental vibrational frequencies are compared, using data for nicotinic acid as a reference.

Illustrative Example: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Nicotinic Acid

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| C-H Stretch (pyridine) | 3060 | 3069 | 3080-3128 |

| C=O Stretch | 1710 | 1708 | 1720 |

| C-C Stretch (ring) | 1594 | 1595 | 1598 |

Data derived from studies on Nicotinic Acid for illustrative purposes. jocpr.com

DFT can be used to calculate key thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. jocpr.com These calculations provide insights into the stability of different molecular conformers and the spontaneity of chemical reactions. For nicotinic acid, researchers have calculated these properties for various conformers to identify the most stable structure. jocpr.com Such analysis would be invaluable for understanding the thermodynamic landscape of this compound.

Illustrative Example: Calculated Thermodynamic Properties for a Nicotinic Acid Conformer at 298.15 K

| Property | Value |

|---|---|

| Total Energy (Hartree) | -436.987 |

| Enthalpy (kcal/mol) | 85.04 |

| Entropy (cal/mol·K) | 84.12 |

| Gibbs Free Energy (kcal/mol) | 60.01 |

Data derived from studies on Nicotinic Acid for illustrative purposes. researchgate.netjocpr.com

Molecular Docking and Dynamics Simulations for Chemical Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a small molecule (ligand) interacts with a larger molecule, typically a protein receptor. semanticscholar.org These methods are fundamental in drug discovery and design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. The results provide a docking score, which estimates the binding energy, and details of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues. nih.govnih.gov For instance, docking studies on nicotine (B1678760) derivatives with nicotinic acetylcholine (B1216132) receptors have identified critical amino acid interactions and provided docking scores to rank the binding affinities of different ligands. nih.gov

The following table illustrates the kind of data obtained from a typical molecular docking study.

Illustrative Example: Typical Molecular Docking Results

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Ligand A | Receptor X | -8.9 | Tyr84, Asp120 | Hydrogen Bond |

| Ligand A | Receptor X | -8.9 | Phe210, Leu214 | Hydrophobic |

This table is a generalized representation of docking results and is for illustrative purposes only.

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. semanticscholar.org MD simulations model the movement of every atom in the system, providing a dynamic view of the complex. semanticscholar.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to determine if the binding pose is stable. semanticscholar.org A stable complex will show minimal fluctuations in RMSD over the simulation period. semanticscholar.org These simulations also allow for the exploration of the ligand's conformational landscape within the binding pocket, revealing its flexibility and preferred dynamic conformations. rsc.org

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features of a molecule necessary for its biological activity. This "pharmacophore" serves as a template for designing new molecules with potentially improved or similar activities.

A thorough search for studies detailing the pharmacophore model of this compound yielded no specific results. While there is a wealth of research on the pharmacophore models of various ligands targeting nicotinic acetylcholine receptors and other biological targets, none of these studies specifically elucidate the key pharmacophoric features of this compound. General pharmacophore models for nicotinic agonists often include features such as a cationic center and a hydrogen bond acceptor. However, the specific spatial arrangement and electronic properties of these features for this compound have not been publicly documented.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Understanding the conformational preferences and the energy barriers between different conformers is vital for predicting a molecule's shape, reactivity, and interaction with biological targets. The energy landscape provides a visual representation of these conformational states and the energetic pathways for interconversion.

Coordination Chemistry and Catalytic Applications of 4 2 Methylphenyl Nicotinic Acid Analogues

Ligand Design and Metal Complex Synthesis

The design of ligands based on the nicotinic acid framework is a key strategy in the development of novel metal complexes with tailored properties. The substituent on the pyridine (B92270) ring can significantly influence the electronic and steric environment of the coordination sphere, thereby affecting the stability, reactivity, and catalytic activity of the metal center.

The nicotinic acid moiety offers multiple potential binding sites for metal ions, primarily through the pyridyl nitrogen atom and the carboxylate oxygen atoms. This versatility allows for a variety of coordination modes, including monodentate, bidentate, and tridentate chelation. researchgate.net

Monodentate Coordination: In this mode, the nicotinic acid ligand typically coordinates to a metal center through its pyridyl nitrogen atom. researchgate.net This type of interaction is observed in various transition metal complexes.

Bidentate Coordination: Bidentate coordination can occur in a few ways. A common mode involves the bridging of two metal centers by the ligand, coordinating through the pyridyl nitrogen to one metal and a carboxylate oxygen to the other. researchgate.net Another possibility is chelation to a single metal center through both carboxylate oxygens.

Tridentate Coordination: Tridentate coordination involves the ligand binding to a metal center through the pyridyl nitrogen and both oxygen atoms of the carboxylate group. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

A variety of transition metal complexes incorporating nicotinic acid and its derivatives have been synthesized and characterized. The synthesis often involves the reaction of a suitable metal salt with the nicotinic acid analogue in an appropriate solvent.

Copper(II) Complexes: Copper(II) complexes of nicotinic acid and its derivatives have been extensively studied. For instance, novel mixed ligand complexes of copper with nicotinic acid and other carboxylic acids have been synthesized. nih.gov These complexes often exhibit interesting magnetic and electronic properties. The coordination in these complexes can occur through the carboxylate oxygen and/or the pyridine nitrogen atoms. nih.gov

Manganese(II) Complexes: The synthesis of manganese(II) complexes with nicotinic acid derivatives has also been reported. nih.govjournalijar.com These complexes are of interest for their potential applications in catalysis and as models for biological systems. journalijar.comresearchgate.net

Iron(III) Complexes: In aqueous solutions, the Fe(III) cation interacts with pyridinecarboxylic acids, including nicotinic acid, to form complex cations. This interaction is primarily through the coordination of the metal cation with the oxygen of the carboxyl group. researchgate.net

Cobalt(II) Complexes: Cobalt(II) complexes with nicotinic acid hydrazone derivatives have been prepared and characterized. internationaljournalcorner.com These complexes often exhibit octahedral geometry. internationaljournalcorner.com

Rhenium(I) Complexes: While less common, the synthesis of rhenium(I) complexes with nicotinic acid derivatives is an area of growing interest, particularly for applications in photophysics and catalysis.

The synthesis of these complexes can be achieved through various methods, including solution-based reactions and, more recently, mechanochemistry. nih.gov The resulting complexes are often characterized by techniques such as elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction. nih.govnih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Nicotinic Acid Derivatives

| Metal Ion | Ligand System | Key Features of the Complex | Reference(s) |

| Cu(II) | Nicotinic acid and other carboxylic acids | Mixed ligand complexes with potential SOD mimetic activity. | nih.gov |

| Mn(II) | (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide | Distorted octahedron geometry around the metal center. | nih.gov |

| Fe(III) | Nicotinic acid | Formation of a complex cation in aqueous solution via carboxylate oxygen coordination. | researchgate.net |

| Co(II) | Acetophenone nicotinic acid hydrazone | Suggested octahedral geometry. | internationaljournalcorner.com |

Structure-Function Relationships in Metallorganic Frameworks and Catalysis

The arrangement of metal ions and organic ligands in metallorganic frameworks (MOFs) and coordination polymers gives rise to a wide range of structures and functionalities. Nicotinic acid derivatives are valuable building blocks in this context due to their ability to form predictable and stable structures through coordination and hydrogen bonding.

Palladium complexes bearing nicotinic acid-type ligands have shown promise in various catalytic applications, particularly in cross-coupling reactions. The ligand plays a crucial role in activating the palladium center and influencing the efficiency and selectivity of the catalytic process.

While the direct use of 4-(2-Methylphenyl)nicotinic acid in palladium-catalyzed reactions is not extensively detailed in the provided results, the principles of ligand design in palladium catalysis are well-established. For instance, in Suzuki-Miyaura cross-coupling reactions, ligands that are electron-rich and sterically demanding can enhance the catalytic activity of palladium by facilitating the oxidative addition step. acs.orgnih.gov The nitrogen atom in the pyridine ring of nicotinic acid derivatives can coordinate to the palladium center, and its electronic properties, influenced by substituents like the 2-methylphenyl group, can modulate the catalyst's performance. researchgate.net

The development of single-atom heterogeneous catalysts (SACs) has also highlighted the importance of ligands. While it was initially thought that ligands might be unnecessary for SACs, studies have shown that ligands are often required to achieve significant catalytic activity, for example, in Sonogashira-Hagihara cross-coupling reactions using palladium atoms on a nitrogen-doped carbon support. nih.gov

Nicotinic acid and its derivatives can act as self-complementary building blocks in the construction of supramolecular assemblies. journalijar.comresearchgate.net This self-assembly is driven by non-covalent interactions, such as hydrogen bonding and coordination bonds. The resulting structures can range from simple dimers to complex three-dimensional networks, including metallorganic frameworks. researchgate.netnih.govacs.org

The copper(II) and manganese(II) complexes with nicotinic acid and imidazole, for example, demonstrate this principle. journalijar.comresearchgate.net These complexes possess both donor (pyridyl nitrogen, carboxylate oxygen) and acceptor (metal center) sites, allowing them to function as ligand-complexes or as self-complementary units for constructing larger assemblies. journalijar.comresearchgate.net The final structure is influenced by factors such as the ligand framework and the preferred coordination number of the metal ion. journalijar.comresearchgate.net This self-assembly capability is crucial for the bottom-up synthesis of novel nanomaterials with defined shapes and sizes. researchgate.net

Mechanistic Investigations of 4 2 Methylphenyl Nicotinic Acid at the Molecular Level Chemical Biology Focus

Enzyme-Ligand Interaction Mechanisms

Inhibition Studies of Specific Enzymatic Pathways

No published studies were found that investigate the inhibitory effects of 4-(2-Methylphenyl)nicotinic acid on specific enzymatic pathways.

Receptor Binding Profiles and Modulatory Interactions

Characterization of Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

No research is available that characterizes the binding or modulatory interactions of this compound with any subtype of nicotinic acetylcholine receptors.

Investigation of G Protein-Coupled Receptor (GPCR) Activation (e.g., HCA2, HCA3)

There are no studies reporting the investigation of this compound's activity as an agonist or antagonist at G protein-coupled receptors, including the nicotinic acid receptors HCA2 and HCA3.

Modulation of Specific Intracellular Signaling Pathways

No information exists on whether 4-(2-Methylphenyl)nicotinc acid can modulate specific intracellular signaling pathways, such as those downstream of the receptors mentioned above.

Molecular Basis of Pathway Alteration

The primary mechanism by which nicotinic acid and its derivatives are known to alter cellular pathways is through their role as precursors to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This conversion occurs via the Preiss-Handler pathway, a salvage pathway for NAD+ synthesis.

The key molecular steps involve:

Uptake: Nicotinic acid is transported into the cell.

Conversion to NAMN: The enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN). This is a critical rate-limiting step in the pathway.

Conversion to NAAD: Nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).

Conversion to NAD+: Finally, NAD+ synthetase (NADS) catalyzes the amidation of NAAD to produce NAD+.

The introduction of a 2-methylphenyl group at the 4-position of the nicotinic acid scaffold could theoretically influence this process in several ways, although this is speculative without direct experimental evidence:

Enzyme Binding: The bulky and hydrophobic 2-methylphenyl group might alter the affinity and orientation of the molecule within the active sites of NAPRT, NMNAT, or NADS. This could either enhance or inhibit the enzymatic reactions.

Cellular Uptake: The altered physicochemical properties could affect the compound's ability to cross cell membranes and interact with transport proteins.

Without dedicated enzymatic assays and cellular studies on this compound, it is impossible to definitively state how it alters these pathways.

Involvement in Coenzyme Metabolism Pathways (e.g., NAD/NADP)

The central role of nicotinic acid in coenzyme metabolism is its contribution to the cellular pool of NAD+ and, subsequently, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).

NAD+ and NADP+ Metabolism:

NAD+: This coenzyme is a crucial oxidizing agent in numerous catabolic reactions, including glycolysis, the citric acid cycle, and fatty acid oxidation. It accepts electrons to form NADH. The NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a significant role in regulating energy metabolism.

NADP+: NAD+ can be phosphorylated by NAD+ kinase to form NADP+. The reduced form, NADPH, is a primary reducing agent in anabolic processes, such as fatty acid and cholesterol synthesis. It is also essential for the antioxidant defense system, particularly for the regeneration of glutathione.

Given that this compound is a derivative of nicotinic acid, it is hypothesized that its primary involvement in coenzyme metabolism would be as a precursor for NAD+ synthesis. However, the efficiency of this conversion and any potential off-target effects are unknown.

Potential Research Findings (Hypothetical):

To understand the specific role of this compound, research would need to investigate the following, for which no data is currently available:

| Parameter | Hypothetical Experimental Approach | Potential Outcome and Significance |

| NAPRT Activity | In vitro enzymatic assay with purified NAPRT and varying concentrations of this compound. | Determine if the compound is a substrate or inhibitor of NAPRT, and its kinetic parameters (Km, Vmax, or Ki). This would be the most direct evidence of its entry into the NAD+ salvage pathway. |

| Cellular NAD+/NADH Levels | Treatment of cultured cells with this compound followed by quantification of NAD+ and NADH using LC-MS or specific colorimetric/fluorometric assays. | Assess the compound's ability to modulate the intracellular NAD+ pool and the cellular redox state. |

| Cellular NADP+/NADPH Levels | Similar to the NAD+/NADH analysis, quantification of NADP+ and NADPH levels in cell lysates after treatment. | Determine if the compound influences the pool of reducing equivalents for anabolic and antioxidant pathways. |

| Sirtuin Activity | In vitro or cellular assays to measure the activity of sirtuins (NAD+-dependent deacetylases) in the presence of this compound. | Investigate if the compound indirectly affects the activity of these important signaling proteins by altering NAD+ availability. |

Future Research Directions and Advanced Chemical Research Perspectives

Development of Novel Synthetic Methodologies

The efficient construction of the 4-arylpyridine core is paramount for the exploration of 4-(2-Methylphenyl)nicotinic acid and its analogs. While established methods exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

A documented approach for a closely related precursor involves the reaction of a β-enaminone with an ylidene-malononitrile to construct the 6-hydroxy-4-(2-tolyl)nicotinonitrile intermediate. This intermediate can then be chemically modified, for instance, by converting the hydroxyl group to a chloro-substituent using phosphorus oxychloride, followed by hydrolysis of the nitrile to the carboxylic acid. google.com

However, modern organic synthesis seeks more direct and modular approaches. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and widely used method for forming carbon-carbon bonds. nih.govthieme-connect.comnih.gov Future research could focus on a Suzuki-Miyaura reaction between a halogenated nicotinic acid derivative (e.g., 4-chloronicotinic acid or its ester) and 2-methylphenylboronic acid. This approach offers high functional group tolerance and typically proceeds under mild conditions. thieme-connect.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. nih.gov Biocatalyst-mediated synthesis presents a promising future direction. nih.govfrontiersin.org Research into nitrilase enzymes, which can hydrolyze nitriles to carboxylic acids under mild, aqueous conditions, could offer a sustainable alternative to harsh chemical hydrolysis for converting nitrile precursors of this compound. frontiersin.org The development of enzymes that can tolerate the specific steric and electronic properties of this substrate would be a significant advancement. nih.gov

Exploration of Advanced Catalytic Systems

The success of cross-coupling strategies for synthesizing this compound is heavily dependent on the catalytic system employed. The steric hindrance imposed by the ortho-methyl group on the phenyl ring and the electronic nature of the pyridine (B92270) ring necessitate the exploration of highly active and selective catalysts. thieme-connect.com

Future research will likely focus on several key areas of catalyst development:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing NHC ligands have demonstrated high activity for cross-coupling reactions, including those involving sterically hindered substrates and deactivated chlorides. researchgate.net Investigating a library of NHC-Pd catalysts could lead to optimal conditions for the coupling of a 4-halonicotinate with 2-tolylboronic acid, potentially leading to higher yields and faster reaction times.

Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as those based on biarylphosphine scaffolds (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine have proven effective in facilitating challenging Suzuki-Miyaura couplings. These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. A systematic screening of these advanced phosphine ligands would be a logical step in optimizing the synthesis.

Palladacycle Catalysts: Palladacycles are highly stable and efficient pre-catalysts that can initiate the catalytic cycle at very low loadings. thieme-connect.com Their application could lead to more economical and environmentally friendly synthetic processes by reducing the amount of palladium required.

Ligand-Controlled Regioselectivity: For precursors like dihalopyridines, the choice of ligand can exquisitely control which position undergoes cross-coupling. For example, a Pd/IPr catalytic system has been shown to be effective for C4-selective Suzuki cross-couplings of 2,4-dichloropyridines. nih.gov This level of control is crucial for building complex, highly substituted pyridine derivatives and could be applied to syntheses starting from more complex scaffolds. nih.govresearchgate.netnih.gov

The goal is to identify a catalytic system that not only provides high yields but also exhibits broad substrate scope, allowing for the synthesis of a diverse library of related analogs for further study.

Deeper Computational Insights into Molecular Recognition

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. rsc.org For the synthesis of this compound, computational studies can provide profound insights into the molecular recognition events that govern the catalytic cycle of the key bond-forming reactions.

Future computational research could focus on:

Modeling the Catalytic Cycle: DFT calculations can be used to map the entire energy profile of the Suzuki-Miyaura reaction for this specific substrate combination. This includes modeling the transition states for oxidative addition, transmetalation, and reductive elimination. rsc.org Such studies can reveal the rate-determining step and identify potential bottlenecks, guiding the rational design of more efficient catalysts. nih.gov

Understanding Ligand Effects: Computational models can elucidate how different ligands (e.g., phosphines, NHCs) interact with the palladium center and the substrates. rsc.org This allows for a rationalization of why certain ligands are more effective than others in promoting the coupling with the sterically hindered 2-methylphenyl group. It helps to understand the non-covalent interactions that stabilize key intermediates and transition states.

Predicting Regioselectivity: In cases where substituted dihalopyridines are used as starting materials, DFT can be employed to predict and explain the observed regioselectivity of the cross-coupling reaction. nih.gov By calculating the activation barriers for reaction at different positions, researchers can predict which isomer will be preferentially formed under a given set of catalytic conditions.

These computational insights into the molecular recognition between the catalyst, substrates, and ligands are crucial for moving beyond empirical screening and towards a more predictive and design-oriented approach to synthesis. nih.gov

Integration of Synthetic Chemistry with Mechanistic Chemical Biology

Once efficient synthetic routes are established, this compound can transition from a synthetic target to a tool for biological investigation. The integration of its synthesis with mechanistic chemical biology offers exciting prospects for understanding biological processes. nih.gov

Nicotinic acid and its derivatives are known to interact with various biological targets, including G-protein coupled receptors and enzymes, and exhibit activities such as anti-inflammatory and anticancer effects. nih.govnih.gov The unique structural feature of the 2-methylphenyl group in this compound makes it a valuable candidate for use as a chemical probe. nih.gov

Future research directions in this area include:

Development as a Chemical Probe: A chemical probe is a small molecule used to study and manipulate a biological system. nih.gov this compound could be synthesized and used to probe the binding pockets of known nicotinic acid receptors. The ortho-methyl group provides a steric and lipophilic feature that can be used to map structure-activity relationships (SAR) and understand how receptor affinity and selectivity are affected. nih.gov

Target Identification: If the compound displays an interesting cellular phenotype, advanced chemical biology techniques could be employed to identify its molecular target(s). This could involve synthesizing derivatives with "clickable" tags (e.g., alkynes or azides) for affinity-based protein profiling or photoaffinity labeling experiments.

Elucidating Biological Mechanisms: By using the compound to perturb a specific protein or pathway, researchers can gain a deeper understanding of its role in cellular function and disease. For example, if found to be a selective inhibitor of a particular enzyme, it could be used to dissect the downstream consequences of that enzyme's activity. nih.gov

This synergistic approach, where synthetic chemistry provides the tools and chemical biology uses them to ask mechanistic questions, holds the key to unlocking the full potential of novel molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylphenyl)nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 4-substituted nicotinic acids typically involves organolithium additions to pyridyl-3-oxazolines derived from nicotinic acid. For this compound, 2-methylphenyllithium can be added to nicotinic acid-derived oxazolines, followed by air oxidation to yield the 4-substituted pyridine intermediate. Deprotection via acidic or basic hydrolysis isolates the final product. Key factors include:

- Reagent stoichiometry : Excess organolithium reagent ensures complete substitution.

- Oxidation control : Air oxidation must be monitored to avoid over-oxidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR should show aromatic protons (δ 7.2–8.5 ppm) and methyl group resonance (δ ~2.4 ppm). NMR confirms carbonyl (C=O at ~167 ppm) and aromatic carbons.

- IR : Stretching frequencies for carboxylic acid (2500–3000 cm, broad) and C=O (1690–1710 cm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z = 227 (CHNO) and fragmentation patterns validate the structure.

- Melting Point : Consistency with literature values (e.g., 183–185°C for analogous esters) ensures purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attack. Computational studies (DFT) can map charge distribution, showing higher electrophilicity at the 4-position. Experimental validation via kinetic analysis (e.g., monitoring reaction rates under varying pH or substituents) reveals steric effects from the 2-methylphenyl group, which may hinder cross-coupling reactions (e.g., Suzuki-Miyaura). Contrast with 4-phenyl derivatives highlights substituent steric parameters (e.g., Tolman cone angle) .

Q. How does the 2-methylphenyl substituent affect the compound’s coordination behavior with transition metals?

- Methodological Answer : The methyl group introduces steric hindrance, altering metal-ligand bond angles. Single-crystal X-ray diffraction (using SHELX for refinement) of Cu(II) or Co(II) complexes shows distorted octahedral geometries. Stability constants (log K) measured via potentiometric titration or UV-Vis spectroscopy indicate weaker binding compared to unsubstituted nicotinic acid. Applications in catalysis (e.g., oxidation reactions) require tuning ligand-metal ratios to mitigate steric effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (~2.1) and solubility (LogS = -3.2), suggesting moderate bioavailability.

- Docking Studies : AutoDock Vina models interactions with targets (e.g., NAD biosynthesis enzymes), highlighting hydrogen bonding with the carboxylic acid group.

- Metabolic Stability : CYP450 metabolism predictions (via Schrödinger) identify potential oxidation sites on the methylphenyl group. Experimental validation via LC-MS/MS in hepatocyte assays confirms metabolites .

Q. What challenges arise in analyzing conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may stem from twinning or disorder. SHELXL refinement (TWIN/BASF commands) resolves twinning, while occupancy refinement models disordered methyl groups. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) ensures accuracy. Contradictions between experimental and DFT-optimized structures require re-evaluating dispersion corrections (e.g., D3-BJ method in Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.